molecular formula C7H4FIO2 B044854 2-Fluoro-5-iodobenzoic acid CAS No. 124700-41-0

2-Fluoro-5-iodobenzoic acid

Cat. No. B044854
M. Wt: 266.01 g/mol
InChI Key: QNNJHBNTHVHALE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzoic acids often involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid, a close analogue, demonstrates a typical approach involving the protection of carboxyl groups, diazotization, iodosubstitution, and deprotection steps. This process is characterized by its efficiency, low production costs, and scalability, making it suitable for commercial-scale production (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Molecular Structure Analysis

The molecular structure of 2-fluoro-5-iodobenzoic acid and its derivatives is key to understanding their chemical behavior. For example, lanthanide complexes constructed from 2-fluorobenzoic acid exhibit interesting supramolecular structures and spectroscopic properties, highlighting the influence of fluorine in complex formation and stability (Dan-Dan Du, N. Ren, & Jianjun Zhang, 2021).

Chemical Reactions and Properties

2-Fluoro-5-iodobenzoic acid's reactivity is profoundly affected by its halogen substituents. The presence of fluorine and iodine allows for various chemical transformations, such as nucleophilic fluorination techniques to synthesize fluorobenzoic acids, showcasing the compound's versatility in organic synthesis (V. Zhdankin et al., 2022).

Scientific Research Applications

Synthesis and Manufacturing Advancements

  • Zhao Haoyu et al. (2010) outlined the synthesis of 2-fluoro-6-iodobenzoic acid, a compound closely related to 2-fluoro-5-iodobenzoic acid. They achieved a high purity (99.819%) and yield (54.51%), highlighting the compound's potential for efficient and scalable production in commercial applications (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Chemical Properties and Reactivity

  • A study by Rausis & Schlosser (2002) discussed the reactivity of various fluoroarenes, including 2-fluoro-6-iodobenzoic acid. This research contributes to understanding the chemical behavior of fluoroarenes, which is essential for developing new compounds and reactions involving 2-fluoro-5-iodobenzoic acid (Rausis & Schlosser, 2002).

Thermodynamic Studies

  • Chirico et al. (2017) conducted a critical evaluation of the thermodynamic properties of halobenzoic acids, including fluoro- and iodobenzoic acids. This research is crucial for understanding the physical properties and stability of compounds like 2-fluoro-5-iodobenzoic acid under various conditions (Chirico et al., 2017).

Application in Metal-Organic Frameworks

  • Juan P Vizuet et al. (2021) explored the use of 2-fluorobenzoic acid in the synthesis of metal-organic frameworks (MOFs), suggesting potential applications for 2-fluoro-5-iodobenzoic acid in the development of advanced materials (Juan P Vizuet et al., 2021).

Biodegradation Studies

  • Research by Boersma et al. (2004) on the biodegradation of fluoroarenes, including 2- and 4-fluorobenzoates, provides insights into the environmental impact and degradation pathways of fluoro-substituted compounds, which can be relevant for understanding the behavior of 2-fluoro-5-iodobenzoic acid (Boersma et al., 2004).

Safety And Hazards

2-Fluoro-5-iodobenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNJHBNTHVHALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381195
Record name 2-Fluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-iodobenzoic acid

CAS RN

124700-41-0
Record name 2-Fluoro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124700-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 8.1 g (51.3 mmol) of potassium permangante in 150 mL of water are added 5.0 g (21.1 mmol) of 2-fluoro-5-iodotoluene. The reaction mixture is heated at reflux for 4 hours. After being cooled to room temperature, the reaction mixture is poured into 250 mL of methylene chloride of sodium bisulfate, and 1N hydrochloric acid. The organic layer is separated, washed with water and dried over sodium sulfate. The solvent is removed in vacuo and the solid triturated with hexane to give 0.86 g (15%) of 2-fluoro-5-iodobenzoic acid as a white solid, m.p. 161°-163° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a −78° C. solution of iPr2NH (16.80 mL, 0.12 mol) in 200 mL freshly distilled THF is added n-butyllithium (68 mL, 0.11 mol) dropwise, maintaining the temperature of the reaction below −65° C. The reaction is stirred for 10 minutes, then 1-fluoro-4-iodobenzene (11.50 mL, 0.10 mol) as a solution in 10 mL THF is added over 20 minutes. The reaction is stirred at −78° C. for 90 minutes, then cannulated rapidly into diethyl ether (180 mnL) and dry ice (approximately 75 g). The reaction is stirred at room temperature overnight. To the ether solution is added 1N NaOH (100 mL) and water (200 mL) and the solution placed in a separatory funnel. The aqueous layer is removed. The organic layer is washed with H2O (2×100 mL). All the aqueous portions are combined, chilled in ice/H2O, and acidified to pH 2 with 6N HCl. This solution is then extracted with diethyl ether (2×200 mL). The ether portions are combined, dried over Na2SO4, filtered, and concentrated to give a pale yellow solid. The solid is dissolved in a minimal amount of EtOAc on the steam bath, and hexanes are added to affect recrystallization. After standing in the freezer overnight, the product is obtained as a crystalline white solid (15.44 g, 0.058 mol, 58%). Physical characteristics are as follows: m.p. 157-159° C.; 1H NMR (300 MHz, CDCl3) δ 8.34, 7.88, 6.97; IR (drift) 3098, 3079, 3051, 3017, 3007, 2998, 2981, 2971, 2881, 2817, 1708, 1681, 1300, 1236, 824 cm−1; Anal. Calcd for C7H4FIO2: C, 31.61; H, 1.52; Found: C, 31.70; H, 1.59.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Three
Quantity
68 mL
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Quantity
11.5 mL
Type
reactant
Reaction Step Four
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Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
75 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-5-iodobenzoic acid
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2-Fluoro-5-iodobenzoic acid

Citations

For This Compound
24
Citations
TY Huang, JF Emory, RAJ O'Hair… - Analytical …, 2006 - ACS Publications
… These included 9-anthracenecarboxylic acid, 2-fluoro-5-iodobenzoic acid, and 2-(fluoranthene-8-carbonyl)benzoic acid. The latter molecule has the most attractive set of characteristics …
Number of citations: 56 pubs.acs.org
F Mongin, C Curty, E Marzi… - … : Online Journal of …, 2015 - pdfs.semanticscholar.org
2-, 3-and 4-substituted fluorobenzenes and 5-substituted 1, 3-difluorobenzenes were metalated with sec-butyllithium (LIS) and with lithium 2, 2, 6, 6-tetramethylpiperidide (LiTMP) under …
Number of citations: 17 pdfs.semanticscholar.org
M Sato, H Kawakami, T Motomura… - Journal of medicinal …, 2009 - ACS Publications
… To a stirred mixture of 2-fluoro-5-iodobenzoic acid (3.00 g, 11.28 mmol) in toluene (30 mL) was added thionyl chloride (4.1 mL, 56.21 mmol) followed by N,N-dimethylformamide (0.02 …
Number of citations: 148 pubs.acs.org
J Euanorasetr, M Junhom… - Journal of Asian …, 2016 - Taylor & Francis
… Compound 14 was prepared by reacting altholactone (29.8 mg, 0.128 mmol) with 2-fluoro-5-iodobenzoic acid (40.9 mg, 0.154 mmol) in the presence of N,N′-dicyclohexylcarbodiimide …
Number of citations: 5 www.tandfonline.com
EMF Billaud, A Maisonial-Besset, L Rbah-Vidal… - European journal of …, 2015 - Elsevier
… Starting from 2-fluoro-5-iodobenzoic acid (7) (300 mg, 1.13 mmol); reaction time: 21 h at room temperature to give 9 (130 mg, 0.36 mmol) as a yellow oil; Yield 32%; R f (SiO 2 , …
Number of citations: 11 www.sciencedirect.com
B Fang, C Druckenbrodt, CYH Shiuan, S Novakovic… - biaoyanf.github.io
… (10) Synthesis of L2-fluoro-5-iodo-benzoyl chlorideC1 500 mg of 2-fluoro-5-iodobenzoic acid was added to a 50 ml eggplant flask, and then 3 ml of thionyl chloride was added, and …
Number of citations: 0 biaoyanf.github.io
S Fallarini, IP Bhela, S Aprile, E Torre, A Ranza… - …, 2021 - Wiley Online Library
… From amine 29, compound 30 was obtained by coupling reaction, while compound 32 was prepared by amidation using 2-fluoro-5-iodobenzoic acid followed by Suzuki reaction (…
BK Blackburn, A Lee, M Baier, B Kohl… - Journal of medicinal …, 1997 - ACS Publications
… The resulting residue was filtered, through a silica plug with 50% EtOAc/hexanes to yield 52.21 g (87%) of 2-fluoro-5-iodobenzoic acid (20) as a white solid: mp 147−150 C; TLC R f = …
Number of citations: 79 pubs.acs.org
MZH Kazmi, OM Schneider, DG Hall - Journal of Medicinal …, 2023 - ACS Publications
… In the first step, commercially available 2-fluoro-5-iodobenzoic acid (8) was converted to methyl ester 9. Compound 9 was then reacted with 2-bromoacetophenone in the presence of a …
Number of citations: 3 pubs.acs.org
LA Segura-Quezada, KR Torres-Carbajal, N Mali… - ACS …, 2022 - ACS Publications
… Compound 13 was obtained according to Method B, using 2-(phenylethynyl)aniline (0.1 g, 0.518 mmol, 1 equiv) as a starting material and 2-fluoro-5-iodobenzoic acid (0.4131 g, 1.5536 …
Number of citations: 8 pubs.acs.org

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